molecular formula C33H29ClN2O2S B302760 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B302760
M. Wt: 553.1 g/mol
InChI Key: KAKWPOQFONXHEL-WAFNKUGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CNB-001, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. CNB-001 belongs to the class of thiazolidinone derivatives and has shown promising results in treating various neurological disorders.

Mechanism of Action

5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. It also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. It also has the ability to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the potential use of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is the development of more efficient synthesis methods for 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, which could improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-1-naphthaldehyde and 4-chlorobenzyl alcohol in the presence of an acid catalyst to form the intermediate product. The intermediate product is then reacted with cyclohexylamine and phenylhydrazine to yield 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one.

Scientific Research Applications

5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective properties and has the ability to reduce oxidative stress and inflammation in the brain.

properties

Product Name

5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C33H29ClN2O2S

Molecular Weight

553.1 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H29ClN2O2S/c34-25-18-15-23(16-19-25)22-38-30-20-17-24-9-7-8-14-28(24)29(30)21-31-32(37)36(27-12-5-2-6-13-27)33(39-31)35-26-10-3-1-4-11-26/h1,3-4,7-11,14-21,27H,2,5-6,12-13,22H2/b31-21-,35-33?

InChI Key

KAKWPOQFONXHEL-WAFNKUGFSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)/SC2=NC6=CC=CC=C6

SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)SC2=NC6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)SC2=NC6=CC=CC=C6

Origin of Product

United States

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